(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-19-7-3-2-6-18(19)20(23)22-14-8-9-15(22)12-17(11-14)25-16-5-4-10-21-13-16/h2-7,10,13-15,17H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZSTNHLKPSMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone , also known as a derivative of the azabicyclo framework, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for the compound is 2-(2-methoxyphenyl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone . It features a bicyclic structure that is significant for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.43 g/mol |
| InChI | InChI=1S/C21H24N2O3/c1-25-20-7-3-2... |
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, specifically targeting cholinergic and dopaminergic pathways. The compound is believed to modulate the release and activity of neurotransmitters, which could have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Neurotransmitter Interaction
Research indicates that the compound acts as a selective antagonist at certain receptor sites, potentially influencing both central nervous system (CNS) and peripheral nervous system functions. Its structural features allow it to engage effectively with receptor sites, leading to alterations in neurotransmitter dynamics.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Effects : In vitro studies demonstrated that the compound exhibits significant activity at kappa opioid receptors, showing a potent antagonistic effect with an IC50 value of 20 nM. This suggests potential applications in pain management and mood disorders .
- CNS Exposure : The modifications made to the azabicyclo structure have been shown to enhance brain exposure compared to earlier analogs, indicating improved pharmacokinetic properties that could lead to better therapeutic outcomes in CNS-targeted therapies .
Study 1: Kappa Opioid Receptor Antagonism
A study published in Journal of Medicinal Chemistry highlighted the development of 8-azabicyclo[3.2.1]octan derivatives, including our compound of interest, which showed significant selectivity towards kappa opioid receptors over mu and delta receptors. The findings suggest that these compounds could be further explored for their potential in treating conditions associated with kappa receptor dysfunctions .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of similar azabicyclo compounds against neurodegeneration models in vitro. The results indicated that these compounds could mitigate cell death induced by neurotoxic agents, suggesting a protective role in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other related compounds:
| Compound Name | Kappa Receptor IC50 (nM) | CNS Exposure |
|---|---|---|
| (2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo...) | 20 | High |
| 2-(2-methoxyphenyl)-1-(3-pyridin-4-yloxy-benzamide) | 50 | Moderate |
| 8-Azabicyclo[3.2.1]octane derivatives | >100 | Low |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Sulfur vs. Oxygen: The pyridin-2-ylsulfanyl group in ’s compound may confer distinct electronic effects (e.g., reduced hydrogen bonding vs. the target’s oxygen ether) .
Position 8 Modifications :
- Ketone-linked aryl groups (e.g., 2-methoxyphenyl, 4-chlorophenyl) are common, with electron-withdrawing groups (Cl, OCH₃) influencing lipophilicity and metabolic stability .
- Ester or salt forms (e.g., methyl ester in ) are often used to optimize pharmacokinetics .
Stereochemical Impact :
- The (1R,5S) configuration in the target compound is critical for maintaining the bicyclic ring’s bioactive conformation, as seen in other stereospecific derivatives like littorine (a tropane alkaloid with anticholinergic activity) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves coupling the 2-methoxyphenyl moiety to the 8-azabicyclo[3.2.1]octane core via a ketone linkage. Key steps include:
- Stereoselective formation : Use chiral catalysts (e.g., Rhodium(I) complexes) to control the (1R,5S) configuration .
- Pyridinyloxy substitution : Introduce the pyridin-3-yloxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Employ preparative HPLC with chiral columns to isolate enantiomerically pure product .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and confirming its stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) to verify substituent positions and coupling constants. Key signals include the methoxy group (δ ~3.8 ppm) and bicyclic protons (δ ~2.5–3.5 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (e.g., orthorhombic P212121 space group) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 365.1764) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors/kinases structurally related to the 8-azabicyclo[3.2.1]octane scaffold (e.g., serotonin or dopamine receptors) .
- Assay Conditions : Use cell-based assays (e.g., HEK293 cells) with luciferase reporters for GPCR activity. Include positive controls (e.g., known agonists/antagonists) .
- Dose Range : Test concentrations from 1 nM to 10 μM to establish dose-response curves .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends have been observed for substituents on the 8-azabicyclo[3.2.1]octane core?
- Methodological Answer :
- Pyridinyloxy Position : Substitution at the 3-position (vs. 2- or 4-) enhances binding affinity to CNS targets due to optimal hydrogen bonding .
- Methoxy Group : The 2-methoxyphenyl moiety improves metabolic stability compared to unsubstituted phenyl groups .
- Bicyclic Modifications : Replacing the 8-azabicyclo[3.2.1]octane with a 3-azabicyclo[3.3.1]nonane reduces potency by ~50%, highlighting core rigidity’s importance .
Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
- Purity Checks : Quantify impurities via LC-MS; even 5% contamination by stereoisomers can skew results .
- Buffer Conditions : Test activity in varied pH (6.5–7.4) and ionic strength buffers, as protonation states affect ligand-receptor interactions .
Q. What strategies mitigate stability issues during in vitro and in vivo studies?
- Methodological Answer :
- Storage Conditions : Store lyophilized compound at -80°C under argon to prevent oxidation .
- Solvent Selection : Use DMSO for stock solutions (≤10 mM) to avoid hydrolysis; dilute in PBS immediately before use .
- Metabolic Stability : Pre-treat liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to identify degradation pathways .
Q. How do computational methods aid in predicting this compound’s binding modes and off-target effects?
- Methodological Answer :
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₁A). Focus on the bicyclic core’s hydrophobic pocket occupancy .
- Machine Learning : Train models on PubChem BioAssay data to predict off-target kinase inhibition (e.g., EGFR, JAK2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
